Structural Chirality vs. Planar Aromatic Furan Analog: A Key Conformational Differentiator
The target compound contains a 2,5-dihydrofuran ring that is non-aromatic and bears a stereogenic center at the C-2 attachment point (the carbon linking the dihydrofuran to the acetamide chain). In contrast, the closest aromatic analog—2-furanacetamide or 2-(furan-2-yl)acetamide—lacks this chiral center because the furan ring is fully aromatic and planar. The InChIKey FAKDGNUBRGKAPL-UHFFFAOYSA-N corresponds to a structure with a non-aromatic C=C double bond in the dihydrofuran ring, confirming the sp³ hybridization at C-2. This inherent chirality is absent in the aromatic furan-2-ylacetamide series (e.g., CAS 32488-17-8, 2-Furancarboxamide, N,N-diethyl-; or CAS 72522-59-5, 2-furanacetamide derivatives) [1]. The presence of a stereocenter means the compound exists as a racemic mixture (unless resolved), offering the possibility of enantiomer-specific biological activity that is not achievable with the planar analog .
| Evidence Dimension | Presence of stereogenic center at the heterocycle-acetamide junction |
|---|---|
| Target Compound Data | One stereogenic center (C-2 of 2,5-dihydrofuran ring); chiral molecule; racemic mixture unless specified otherwise |
| Comparator Or Baseline | 2-(Furan-2-yl)-N,N-diethylacetamide (aromatic furan analog) – zero stereogenic centers; fully planar heterocycle |
| Quantified Difference | Qualitative difference in chirality (1 vs. 0 stereocenters); no quantitative enantiomeric excess data available for the target compound |
| Conditions | Structural comparison based on InChI, SMILES, and published reference spectra; no specific biological assay included for this dimension |
Why This Matters
For applications requiring stereospecific ligand-receptor interactions (e.g., enzyme inhibition, receptor binding, chiral chromatography), the chirality of the target compound provides a handle that planar aromatic analogs cannot replicate, potentially enabling differential IP-protectable lead series.
- [1] SpectraBase. 2,5-Dihydrofuran-2-N,N-diethylacetamide (Compound ID 1eUr0IBM36A). InChI: InChI=1S/C10H17NO2/c1-3-11(4-2)10(12)8-9-6-5-7-13-9/h5-6,9H,3-4,7-8H2,1-2H3. Wiley. View Source
